The Aurora family of serine/threonine kinases (A, B, and C) are essential regulators of mitosis, and their aberrant expression is a feature of a broad range of human cancers, making them attractive oncology targets [1] [2] [3]. The discovery of SAR156497 was driven by the need for a highly selective inhibitor to probe Aurora kinase biology and overcome the limitations of earlier, less selective clinical candidates [1] [4].
The lead compound was identified and optimized through a structure-based drug design approach on a novel series of tricyclic molecules [1]. Key objectives during optimization were to achieve exquisite selectivity for Aurora kinases over other cellular targets and to improve the compound's metabolic stability [5].
The experimental workflow for its discovery and characterization is summarized below:
This compound demonstrates potent and balanced inhibition of all three Aurora kinase isoforms with minimal off-target activity, as summarized in the table below.
| Property | Value / Description | Source / Context |
|---|---|---|
| Biochemical IC₅₀ | Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM | [5] |
| Cellular Activity | Inhibits Aurora A autophosphorylation and Aurora B-mediated Histone H3 phosphorylation at low nanomolar concentrations. | [4] |
| Selectivity | "Exquisitely selective" pan-Aurora inhibitor; minimal off-target activity across a broad kinase panel. | [1] [4] |
| In Vivo Efficacy | Significant efficacy in human colon adenocarcinoma HCT116 xenograft mouse models. | [1] [5] |
| Biomarker Response | In vivo efficacy correlated with decreased phosphorylation of biomarkers for Aurora A and B activity. | [5] |
In comparative studies, compounds based on the pyrimido-benzodiazipinone scaffold demonstrated more potent cellular inhibition of Aurora A autophosphorylation and Aurora B-mediated histone H3 phosphorylation than this compound, though this compound remains one of the most selective cell-permeable pan-Aurora inhibitors described [4].
The selectivity of this compound is attributed to its unique mode of binding that stabilizes an inactivated kinase conformation. Co-crystal structures of related selective inhibitors reveal key interactions [4] [5]:
The diagram below illustrates the activation and inhibition mechanisms of Aurora A kinase.
The selectivity of SAR156497 is not due to a single interaction but a combination of structural factors derived from its co-crystal structure with Aurora A (PDB: 4UZH) [1].
The diagram below illustrates the key binding interactions of this compound with the Aurora A kinase domain.
This compound exhibits potent inhibition across all three Aurora kinase isoforms, as shown in the table below.
| Kinase Isoform | Biochemical IC₅₀ (nM) | Cellular Assay (HCT116 cells) | Observation/IC₅₀ |
|---|---|---|---|
| Aurora A | 0.6 [3] | Autophosphorylation (at T288) | Inhibition at ~40 nM [2] |
| Aurora B | 1 [3] | Histone H3 Phosphorylation (at S10) | Inhibition at ~40 nM [2] |
| Aurora C | 3 [3] | Information not specified in sources |
In cellular models, treatment with this compound leads to:
The binding mode and cellular efficacy of this compound were established through multiple experimental techniques.
The Aurora A kinase phosphorylates the tumour suppressor RASSF1A, impairing its function [4]. While this compound inhibits this kinase activity, research shows that the SARAH domain of RASSF1A itself is involved in binding to Aurora A, presenting a potential alternative target for disrupting this specific oncogenic interaction without completely inhibiting the kinase [4].
This compound represents a valuable tool for probing Aurora kinase biology due to its clean selectivity profile. Its binding mode offers a template for designing novel inhibitors that exploit unique structural features of specific kinase subfamilies. The efficacy in xenograft models supports the therapeutic potential of selective pan-Aurora inhibition, though the narrow therapeutic window noted in some studies remains a challenge for clinical translation [2].
| Kinase Target | Experimental Context | IC₅₀ Value | Notes / Description |
|---|---|---|---|
| Aurora A | In vitro kinase assay | 0.5 nM [1] | High in vitro potency [1] |
| Aurora B | In vitro kinase assay (with incenp) | 1 nM [1] | High in vitro potency [1] |
| Aurora C | In vitro kinase assay (with incenp) | 3 nM [1] | High in vitro potency [1] |
| Aurora A | X-ray crystal structure (PDB: 4UZD) | N/A | Binds to Aurora A kinase domain; provides structural basis for selectivity [2] |
The selectivity and high potency of SAR156497 are linked to its unique binding mode to the Aurora kinase domain, as revealed by X-ray crystallography. The compound binds to the active conformation of Aurora A, forming specific interactions that explain its exquisite selectivity profile [2].
The primary in vitro data for this compound comes from standard biochemical kinase inhibition assays.
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for regulating cell cycle progression, particularly during mitosis [3]. Their crucial roles include ensuring proper centrosome maturation, mitotic spindle formation, and chromosome segregation.
Because their overexpression is observed in a wide range of cancers, they have long been considered promising targets for anti-cancer therapy [3] [4]. The following diagram illustrates the central role of Aurora A in the signaling pathways that control mitosis.
Aurora A's role in key mitotic processes. Inhibitors like this compound block these functions [3].
A key to understanding Aurora A regulation is its activation by two distinct pathways, which represents a significant divergence from related kinase families and offers specific targeting opportunities [3].
The in vitro profile of this compound highlights its potential as an investigational anti-cancer agent:
To evaluate the pharmacological profile of SAR156497, researchers typically employ a series of standardized experimental protocols. Key methodologies from the cited research include:
The Aurora kinase family plays an essential role in mitosis, and its aberrant expression is linked to a broad range of cancers [3].
Aurora kinases regulate critical mitotic processes. This compound simultaneously inhibits Aurora A, B, and C, disrupting spindle formation, chromosome segregation, and cell division, ultimately leading to mitotic failure and cell death [3] [4] [1].
The high-resolution crystal structure of this compound bound to Aurora A provides a molecular rationale for its potency and exceptional selectivity [2].
The compound binds competitively in the ATP-binding site of the kinase. Key interactions include [1]:
The table below places this compound in context with other inhibitors from the research, highlighting its standout feature of high selectivity.
| Compound | Reported Activity | Key Characteristics |
|---|---|---|
| This compound | Pan-Aurora inhibitor (A, B, C) [3] | "Exquisitely selective," minimal off-target activity, narrow therapeutic window in vivo [1] |
| Compound 1 (from [1]) | Pan-Aurora inhibitor [1] | Highly selective, potent cellular activity, moderate off-target activity on PLK4 [1] |
| Compound 2 (from [1]) | Pan-Aurora inhibitor [1] | Highly selective, co-crystal structure with Aurora A solved, causes cell cycle arrest in some lines [1] |
| Alisertib (MLN8237) | Aurora A inhibitor [5] | Well-known selective AURKA inhibitor; has progressed to Phase III clinical trials [5] |
The high selectivity of SAR156497 is primarily due to its unique binding mode within the ATP-binding site of Aurora kinases.
| Kinase Isoform | IC₅₀ Value |
|---|---|
| Aurora A | 0.6 nM |
| Aurora B | 1 nM |
| Aurora C | 3 nM |
The following diagram illustrates the core binding mode of this compound to Aurora A kinase, highlighting the critical interactions.
This compound binding involves key hydrogen bonds with Gln185 and Ala213, stabilizing an inactive DFG-out kinase conformation.
The characterization of this compound's interaction with Gln185 and its biological effects relied on several key experimental methodologies.
This technique provided the direct structural evidence for the binding mode.
These assays quantified the potency (IC₅₀) of this compound against the purified Aurora kinases.
These experiments confirmed that this compound engages its target and produces the expected biological effects in living cells.
The workflow below summarizes the key experimental steps used to characterize this compound.
Key experimental workflow for characterizing this compound, from structural analysis to in vivo validation.
This compound is recognized as one of the most selective cell-permeable pan-Aurora inhibitors described, making it a valuable tool compound for research [1]. Its selectivity profile was confirmed through extensive kinase panel screening (e.g., KINOMEscan), showing minimal off-target activity [1].
The tables below summarize key quantitative data for SAR156497, including its biochemical potency against Aurora kinases, its cellular activity, and its selectivity profile.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target / Process | Result / IC₅₀ Value | Context / Cell Line |
|---|---|---|---|
| Biochemical Kinase Assay | Aurora A, B, and C | Potent inhibition reported [1] | In vitro kinase assays |
| Cellular Phenotype | Aurora B-mediated Histone H3 phosphorylation | Inhibition at low nanomolar concentrations [2] | HCT116 cells |
| Cellular Viability (Cytotoxicity) | HeLa | < 10 nM [2] | Cervical cancer cell line |
| Cellular Viability (Cytotoxicity) | HCT116 | 3700 ± 2000 nM [2] | Colon cancer cell line |
| Cellular Viability (Cytotoxicity) | HEK293 | 5900 ± 1800 nM [2] | Human embryonic kidney cells |
| Cellular Viability (Cytotoxicity) | PC3 | > 10,000 nM [2] | Prostate cancer cell line |
Table 2: Selectivity and In Vivo Profile of this compound
| Property | Profile | Experimental Method |
|---|---|---|
| Kinome Selectivity | Exquisitely selective; minimal off-target activity [1] [2] | KINOMEscan profiling against 468 kinases |
| Off-targets | Minimal activity beyond Aurora kinases; potential for low PLK4 inhibition [2] | Biochemical and cellular assays |
| In Vivo Efficacy | Demonstrated efficacy in colon adenocarcinoma xenograft models [1] | Mouse xenograft studies |
| Therapeutic Window | Narrow therapeutic window in xenograft studies [2] | In vivo efficacy vs. toxicity assessment |
The robust characterization of this compound relied on several key experimental methodologies.
The high selectivity of pyrimidine-based Aurora kinase inhibitors like this compound is attributed to their specific interactions with the kinase's ATP-binding site. The following diagram illustrates the general binding mode that confers this selectivity.
Binding mode of selective Aurora kinase inhibitors. The inhibitor core forms key hydrogen bonds with the hinge region, while a tricyclic system fits into a unique hydrophobic pocket [2].
This compound represents a valuable tool for basic research. Its primary value lies in its exquisite selectivity, which allows researchers to dissect the specific functions of Aurora kinases in cellular processes without the confounding effects of off-target inhibition [1] [2].
However, there are important considerations for its use. The compound demonstrated a narrow therapeutic window in vivo, limiting its potential for direct clinical development [2]. Furthermore, while highly selective across the kinome, some activity against Polo-like Kinase 4 (PLK4) was noted for related compounds, which should be considered when interpreting results [2].
The following diagram illustrates the key stages in generating and utilizing Patient-Derived Xenograft (PDX) models for preclinical drug evaluation.
A well-established xenograft model is foundational for reliable in vivo testing. Key considerations and steps are outlined below.
| Aspect | Description & Rationale |
|---|---|
| Mouse Strain | NSG (NOD-scid IL2Rγnull) mice are recommended for their superior engraftment capability, especially for human immune system reconstitution [1] [2]. |
| Model Type | Patient-Derived Xenografts (PDX) are preferred as they better recapitulate the molecular and histological heterogeneity of original human tumors compared to cell line-derived models [3] [2]. |
| Implantation Site | Subcutaneous injection is common for easy tumor measurement. Orthotopic injection (e.g., into the mammary fat pad for breast cancer) provides a more physiologically relevant tumor microenvironment [2]. |
Sample Preparation:
Mouse Humanization (Optional, for immuno-oncology studies):
Tumor Implantation:
PDX Expansion and Engraftment Monitoring:
Once the model is established, you can proceed to evaluate the efficacy of your test compound.
| Parameter | Standard Protocol Details |
|---|---|
| Group Allocation | Randomize mice into control and treatment groups once tumors are palpable (~100-200 mm³) to ensure equivalent starting tumor volumes. |
| Dosing Route | Common routes include intraperitoneal (IP) injection and oral gavage. The choice depends on the compound's pharmacokinetics [2]. |
| Dosing Schedule | Varies by compound. Example: Administer the drug 3 times per week for a 3-4 week period, starting a few days after tumor implantation (prevention) or after tumor establishment (treatment) [4] [2]. |
| Control Groups | Essential to include a vehicle control group (e.g., PBS) and potentially a positive control group (e.g., an established chemotherapeutic). |
Tumor Measurement:
Clinical Scoring:
Endpoint Analysis:
AN-001: Evaluating Cell Cycle Arrest and Polyploidy Induction via SAR156497 Treatment
1. Introduction Aurora kinases A, B, and C are serine/threonine kinases essential for mitosis [1]. This compound is a highly selective inhibitor of all three Aurora kinases (IC₅₀ = 0.5 nM for Aurora A, 1 nM for Aurora B, 3 nM for Aurora C) [2] [3]. By inhibiting Aurora B activity, this compound disrupts cytokinesis, leading to failed cell division and the accumulation of cells with 4N DNA content (polyploidy) [4]. This application note details methods to quantify these effects.
2. Key Experimental Findings Treatment with 500 nM this compound for 48 hours in HCT116 cells results in significant accumulation of cells with 4N DNA content, characteristic of failed cytokinesis [4]. The table below summarizes key cellular activity data.
Table 1: Cellular Activity of this compound in Human Cancer Cell Lines [4]
| Cell Line | Cell Viability IC₅₀ (nM) | Phenotype after 48h (500 nM) |
|---|---|---|
| HCT116 | 3700 ± 2000 | Polyploidy (4N DNA accumulation) |
| HeLa | 6.0 ± 1.5 | Polyploidy (4N DNA accumulation) |
| HEK293 | 5900 ± 1800 | Polyploidy (4N DNA accumulation) |
3. Mechanism of Action and Workflow The core mechanism involves this compound binding to Aurora kinases, inhibiting their catalytic activity. This primarily disrupts Aurora B function, which is crucial for cytokinesis, leading to cell cycle disruption [4] [5].
The following diagram illustrates the experimental workflow from cell treatment to data analysis:
Protocol 1: Cell Cycle Analysis by DNA Content Measurement
1.1 Principle This protocol uses flow cytometry to measure cellular DNA content. Cells treated with this compound that fail cytokinesis will contain twice the normal DNA content (4N), appearing as a distinct population in a DNA histogram [4] [6].
1.2 Materials
1.3 Procedure
Seed and Treat Cells:
Harvest and Fix Cells:
Stain DNA:
Acquire and Analyze Data:
Protocol 2: Biomarker Analysis by Western Blot
2.1 Principle This protocol validates target engagement by this compound by monitoring the inhibition of Aurora A and B kinase activity through specific phosphorylation biomarkers [4].
2.2 Materials
2.3 Procedure
Treat and Lyse Cells:
Perform Western Blot:
The following diagram summarizes the key molecular events and detectable changes following this compound treatment:
Table 2: Key Assay Readouts and Interpretation
| Assay | Expected Result with this compound | Biological Interpretation |
|---|---|---|
| DNA Content Flow Cytometry | Emergence of a distinct peak with >4N DNA content; increase in G2/M (4N) population. | Failure of cytokinesis leading to polyploidy [4]. |
| p-Histone H3 (S10) Western Blot | Dose-dependent decrease in signal intensity. | Direct inhibition of Aurora B kinase activity [4]. |
| p-Aurora A (T288) Western Blot | Dose-dependent decrease in signal intensity. | Direct inhibition of Aurora A autophosphorylation and activation [4]. |
The table below summarizes the key inhibitory profile of this compound against its primary targets.
| Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| Aurora A | 0.6 nM | Cell-free biochemical assay [1] |
| Aurora B | 1 nM | Cell-free biochemical assay [1] |
| PDE3 | 4 µM (4000 nM) | Cell-free biochemical assay [1] |
This data shows that this compound is a highly potent and equipotent inhibitor of both Aurora A and Aurora B. Its activity against PDE3 is several thousand-fold weaker, indicating a selective profile for Aurora kinases [1].
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora kinases.
This protocol assesses the on-target effect of this compound in cultured cancer cells by monitoring biomarker phosphorylation and cell cycle progression.
The following diagram illustrates the central roles of Aurora kinases in mitosis and the cellular consequence of their inhibition by a compound like this compound.
Aurora Kinase Function and Inhibitor Mechanism
This compound is primarily used as a tool compound for basic research due to its exceptional selectivity, which helps isolate the effects of Aurora kinase inhibition from other off-target activities [2] [3].
A typical workflow for characterizing the effects of this compound in a cellular model is summarized below.
Workflow for Cellular Characterization
When incorporating this compound into your research, consider the following:
This compound is documented in the literature as an exquisitely selective pan-inhibitor of Aurora kinases A, B, and C [1] [2]. It was developed as a potential anticancer therapy due to the crucial role of Aurora kinases in cell cycle regulation and their aberrant expression in many cancers [1].
One independent study characterized it as one of the most selective, cell-permeable pan-Aurora inhibitors described to date, using it as a control compound in their experiments [3]. The table below summarizes its key biochemical and cellular activities from available data:
| Parameter | Description / Value |
|---|---|
| Molecular Target | Pan-inhibitor of Aurora Kinases A, B, and C [1] [2] |
| Reported IC₅₀ Values | Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [2] |
| Cellular Activity | Inhibits Aurora A auto-phosphorylation & Aurora B-mediated histone H3 phosphorylation [3] |
| In Vivo Efficacy | Showed efficacy in human colon adenocarcinoma HCT116 xenograft models [2] |
| Therapeutic Limitation | Narrow therapeutic window observed in xenograft studies [3] |
While metabolic stability data for this compound is not public, the following standardized protocol details how such an assay is conducted using hepatocytes, which was the method referenced in the context of other Aurora inhibitors [3].
The diagram below illustrates the key stages of the metabolic stability assay.
Cell Preparation
Incubation
Time-point Sampling
Sample Processing
LC-MS/MS Analysis
The table below summarizes the available quantitative information and relevant reference data for context.
| Compound / Context | Assay Type / Target | Key Quantitative Data (IC₅₀ / Kᵢ) | Source |
|---|---|---|---|
| SAR156497 | Aurora Kinases (A, B, C) | 0.6 nM (Aurora A), 1 nM (Aurora B), 3 nM (Aurora C) [1] | Journal of Medicinal Chemistry |
| This compound Development | CYP3A4 Inhibition | Identified as a key parameter to be reduced during optimization; specific IC₅₀ value not reported [1] | Journal of Medicinal Chemistry |
| Related Pyridine Inhibitor | CYP2C19 Inhibition | IC₅₀ < 0.4 μM (Example of a strong CYP inhibition issue in a similar Aurora inhibitor project) [2] | Bioorganic & Medicinal Chemistry Letters |
| Reference Inhibitors (CYP3A4) | CYP3A4 Inhibition | Ketoconazole: 4.07 nM; Proadifen: 0.28 nM; Aminobenzotriazole: 6.38 nM [3] | Reaction Biology Assay Service |
While data for this compound itself is limited, you can apply standardized, high-throughput assay protocols to evaluate its CYP3A4 inhibition potential. The following protocol is synthesized from general best practices and commercial assay service descriptions [3] [4].
The diagram below outlines the key stages of the experimental workflow.
Reaction Mixture Setup:
Compound Pre-incubation:
Incubation and Reaction Termination:
Fluorescence Measurement:
Data Analysis:
For a comprehensive DDI assessment, you should consider these advanced concepts and methods beyond the basic fluorescence assay.
This compound is identified as a highly potent and selective small molecule inhibitor of all three Aurora kinases (Aurora A, B, and C) [1] [2]. It belongs to a novel series of tricyclic molecules and was developed to investigate the therapeutic potential of Aurora kinase inhibition in cancer [2].
The following is a standard protocol for preparing stock solutions of small molecule inhibitors like this compound. This protocol should be adapted based on the specific physicochemical properties of the compound, which were not detailed in the search results.
Weighing the Compound
Dissolving the Compound
Ensuring Complete Solubilization
Aliquoting and Storage
The following diagram outlines the logical workflow for preparing the stock solution:
| Aspect | Consideration & Rationale |
|---|---|
| Solvent Choice | DMSO is the standard solvent for kinase inhibitors. The solubility of this compound in other solvents (e.g., water) is unknown. |
| Concentration | Prepare the highest practicable concentration (e.g., 10-100 mM) to minimize the volume of DMSO added to cell culture assays (typically keep final DMSO ≤0.1%). |
| Sterility | The solution is not sterile after preparation. For cell-based assays, filter sterilization using a compatible solvent-resistant filter (e.g., PTFE) may be necessary. |
| Stability | The long-term stability of this compound in DMSO has not been published. A general recommendation is to use aliquots within 6-12 months when stored desiccated at -80°C. |
Since specific formulation data is not publicly available, you may need to:
This compound represents a highly selective pan-Aurora kinase inhibitor with exquisite specificity for Aurora A, B, and C isoforms. This small molecule inhibitor belongs to a novel series of tricyclic compounds discovered through phenotypic screening approaches that identified compounds with potent anti-proliferative activity in Jurkat cells, a T-cell acute lymphocytic leukemia cell line. This compound exhibits minimal off-target activity, with only marginal effects on PLK4 at significantly higher concentrations, making it one of the most selective cell-permeable pan-Aurora inhibitors described to date [1] [2]. The compound demonstrates potent cellular activity, inhibiting Aurora A autophosphorylation and Aurora B-mediated histone H3 phosphorylation at concentrations below 40 nM, with improved cellular inhibition compared to earlier generation Aurora inhibitors [1].
The therapeutic significance of Aurora kinases stems from their essential roles in mitosis and cell cycle regulation, with frequent overexpression observed in diverse hematological and solid tumors. Aurora A and B are implicated in various cancers and have been associated with aneuploidy and poor prognosis, while Aurora C functions as an oncogene in specific contexts such as thyroid cancer [1]. While multiple Aurora inhibitors have entered clinical trials, many exhibit polypharmacology that complicates the interpretation of results. This compound addresses this limitation through its exceptional selectivity profile, enabling precise dissection of Aurora kinase-mediated signaling in cellular models [1] [2].
The Aurora kinase family comprises three highly conserved serine/threonine kinases (Aurora A, B, and C) that function as crucial regulators of mitotic progression and cell division. These kinases display distinct subcellular localization and functions during mitosis:
The regulatory mechanisms controlling Aurora A activity exemplify the sophisticated allosteric control of these kinases. Aurora A activation occurs through two distinct pathways: at centrosomes through autophosphorylation of T288 in the activation loop, and on spindle microtubules through interaction with TPX2, which binds to the PIF pocket and induces conformational changes that enhance catalytic activity [3]. This multifaceted regulation allows Aurora A to perform context-specific functions at different subcellular locations during mitosis.
Aurora kinases are frequently overexpressed in a wide range of malignancies. According to TCGA data analysis, AURKA shows significantly elevated expression in most cancer types compared to normal tissues, with particularly high expression in rectum adenocarcinoma, glioblastoma, and diffuse large B-cell lymphoma [4]. Both AURKA and AURKB overexpression correlate with worse overall survival in multiple cancer types including adrenocortical carcinoma, kidney cancers, liver hepatocellular carcinoma, and lung adenocarcinoma [4].
The oncogenic functions of Aurora kinases extend beyond their core mitotic roles to include regulation of cancer cell proliferation, epithelial-mesenchymal transition, metastasis, apoptosis resistance, and cancer stem cell self-renewal [4]. AURKA specifically forms multiprotein complexes with unique biochemical properties in cancer cells, such as complexes that stabilize the oncogenic transcription factor N-Myc in neuroblastoma and prostate cancer [3]. These disease-associated complexes represent particularly attractive therapeutic targets with potential for selective vulnerability in cancer cells.
Table 1: Aurora Kinase Isoforms and Their Characteristics
| Isoform | Chromosomal Location | Cellular Localization | Primary Functions | Cancer Associations |
|---|---|---|---|---|
| Aurora A (AURKA) | 20q13.2 | Centrosomes, spindle poles | Centrosome maturation, spindle assembly, G2/M transition | Amplified in breast, ovarian, colon cancers; poor prognosis |
| Aurora B (AURKB) | 17p13.1 | Centromeres, midzone, midbody | Chromosome condensation, spindle checkpoint, cytokinesis | Overexpressed in HT29, HeLa, MCF-7; correlates with malignancy |
| Aurora C (AURKC) | 19q13.43 | Centrosomes, spindle midzone | Male meiosis, spermatogenesis | Overexpressed in thyroid cancer; can complement Aurora B |
The activity of this compound against Aurora kinases can be monitored through specific phosphorylation biomarkers that serve as direct readouts of target engagement and inhibition:
The temporal dynamics of these phosphorylation events following this compound treatment provide crucial information about compound potency, duration of action, and potential isoform-selective effects. p-S10 Histone H3 phosphorylation decreases rapidly following Aurora B inhibition, while p-T288 Aurora A may exhibit distinct kinetics based on subcellular localization and regulatory interactions [1].
Materials & Reagents
Procedure
Data Analysis Quantify band intensities using image analysis software. Normalize phospho-protein signals to total protein levels and calculate percentage inhibition relative to vehicle-treated controls. Generate dose-response curves to determine IC50 values for phosphorylation inhibition [1].
Protocol for Mitotic Progression Analysis
Flow Cytometry for Cell Cycle Analysis
The cellular activity of this compound has been extensively characterized across multiple cancer cell lines, demonstrating potent antiproliferative effects with IC50 values in the low nanomolar range. In sensitive cell lines such as HeLa cervical carcinoma cells, this compound exhibits exceptional potency with IC50 values below 10 nM. The compound shows varying efficacy across different cancer cell models, with IC50 values of approximately 3700 nM in HCT116 colon carcinoma cells and 5900 nM in HEK293 cells when treated with the related control compound in comparative studies [1]. These differential sensitivities reflect variations in Aurora kinase dependency, proliferation rates, and potentially compensatory mechanisms among different cancer types.
The temporal aspects of this compound response are critical for experimental design. Cell cycle arrest and polyploidization typically manifest within 24-48 hours of treatment, with maximal effects observed by 48-72 hours. The time from mitotic arrest to apoptotic cell death is highly variable between cancer cell lines, which may account for some differences in viability assay results [1]. For compound characterization, it is recommended to assess both short-term (24-48 hour) biomarker modulation and longer-term (72-96 hour) antiproliferative effects to fully capture the compound's activity profile.
Table 2: Cellular Activity of this compound and Analogues in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Compound 1 IC50 (nM) | Compound 2 IC50 (nM) | Phenotypic Observations |
|---|---|---|---|---|---|
| HeLa | Cervical carcinoma | <10 | <1.0 | <1.0 | High sensitivity, complete proliferation inhibition |
| HCT116 | Colon carcinoma | 3700 ± 2000 | 840 ± 240 | ~100* | Moderate sensitivity, polyploidy at 500 nM |
| HEK293 | Embryonic kidney | 5900 ± 1800 | 250 ± 48 | ~100* | Variable response, cell cycle arrest |
| PC3 | Prostate cancer | >10,000 | 990 ± 1500 | ~100* | Limited viability loss, plateau at 50% |
*Loss of cell viability plateaued at 50% at 100 nM compound concentration [1]
The exceptional selectivity of this compound for Aurora kinases has been demonstrated through comprehensive kinome profiling against 468 human wild-type and mutant kinases. At a concentration of 1 μM, this compound shows exclusive on-target activity against Aurora A, B, and C with minimal off-target interactions [1] [2]. The only notable off-target activity is against PLK4, with IC50 values of 43 nM for compound 1 and 82 nM for compound 2, which are approximately 10-100 fold higher than the cellular IC50 values for Aurora kinase inhibition [1].
The structural basis for this selectivity has been elucidated through X-ray crystallography of Aurora A in complex with related inhibitors. The co-crystal structure (PDB: 5ONE) reveals that the pyrimido-benzodiazipinone scaffold of these compounds forms two hydrogen bonds with the main chain amide and carbonyl group of the hinge residue A213. The benzodiazepinone ring inserts into a deep hydrophobic pocket created by L263 and an unusual inactive conformation of the activation segment, which assumes a DFG "in" conformation. The methyl group addition to the scaffold cannot be accommodated by many other kinases, including ERK5, contributing significantly to the selectivity profile [1].
Recommended selectivity assessment includes:
This compound serves as an exceptional tool compound for deciphering Aurora kinase biology due to its exquisite selectivity profile. Key research applications include:
The utility of this compound is particularly evident in models of acute hematological tumors such as Acute Myeloid Leukemia, which have higher proliferation rates and have shown more promising response to Aurora kinase inhibitors in clinical settings compared to solid tumors [1]. The narrow therapeutic window observed for this compound in colon adenocarcinoma xenograft studies further highlights the importance of appropriate model selection for compound evaluation [1].
For comprehensive characterization of Aurora kinase inhibitors, we recommend the following integrated workflow:
This workflow ensures comprehensive characterization of Aurora kinase inhibitors while conserving resources through strategic prioritization of assays.
The following diagram illustrates the experimental workflow for comprehensive characterization of Aurora kinase inhibitors:
The table below summarizes the key quantitative data for SAR156497 from a 2017 study, which reported its anti-proliferative activity (cell viability) and its effect on cellular Aurora kinase signaling [1].
| Assay Type | Experimental Context | This compound Concentration / IC₅₀ Value | Key Observation |
|---|---|---|---|
| Cell Viability (Cell Titer Glo) | HCT116 cells, 72-hour treatment | IC₅₀ = 3700 ± 2000 nM | Anti-proliferative effect [1]. |
| Biomarker Inhibition (Western Blot) | HCT116 cells | ~ 40 nM | Inhibited Aurora A auto-phosphorylation and Aurora B-mediated Histone H3 (Ser10) phosphorylation [1]. |
| Cell Cycle Analysis (FACS) | HCT116 cells, 48-hour treatment | 500 nM | Induced polyploidy (4N DNA content), consistent with Aurora B inhibition [1]. |
Based on the source publication, here are the methodologies for the key experiments cited in the table above.
This protocol is used to determine the compound's IC₅₀ value for anti-proliferative activity.
This protocol assesses the direct inhibition of Aurora kinase activity by this compound in cells.
This protocol evaluates the functional consequence of Aurora kinase inhibition on the cell cycle.
The following diagram illustrates the logical workflow from this compound treatment to the observed cellular outcomes in HCT116 cells, based on the protocols described above.
The table below consolidates the available quantitative information on this compound from the search results.
| Parameter | Value | Context / Notes |
|---|---|---|
| IC50 (Aurora A) | 0.5 nM | Biochemical assay [1] |
| IC50 (Aurora B) | 1 nM | Biochemical assay (with incenp) [1] |
| IC50 (Aurora C) | 3 nM | Biochemical assay (with incenp) [1] |
| Selectivity | "Exquisitely selective" | Described as one of the most selective, cell-permeable pan-Aurora inhibitors known [2] [3]. |
| Therapeutic Window | "Narrow" | Noted in colon adenocarcinoma xenograft studies [2]. |
| Metabolic Stability | "Satisfactory" | Specifically mentioned in a commercial data sheet, but without quantitative data (e.g., microsomal half-life) [1]. |
A significant challenge was identified in the search results. While one source describes this compound's metabolic stability as "satisfactory" [1], another study using a related compound series revealed a critical problem.
Researchers discovered that compounds from the same pyrimido-benzodiazipinone scaffold as this compound showed poor metabolic stability in mouse hepatic microsomes, with half-lives of only 2.9 and 7.5 minutes [2]. This indicates these compounds may be rapidly broken down by the liver, making them potentially unsuitable for in vivo studies and limiting their therapeutic utility [2].
Since specific guides for this compound were not found, the following general troubleshooting table can help address potential metabolic instability issues.
| Problem Area | Hypothesis | Investigation & Action Steps |
|---|
| Structural Alert Identification | The molecular structure contains functional groups prone to metabolic degradation (e.g., the acrylamide in a related compound was investigated) [2]. | 1. Perform metabolite identification studies. 2. Use software to predict metabolic soft spots. 3. Synthesize analogs that remove or modify the labile group, as was successfully done to create a stable analog in a related study [2]. | | In Vitro ADME Profiling | The compound is rapidly cleared in liver-based systems. | 1. Conduct microsomal/hepatocyte stability assays across species. 2. Check for time-dependent inhibition (TDI) of Cytochrome P450 (CYP) enzymes, as this compound was noted to have "limited CYP3A4 inhibition" [1]. | | Physicochemical Properties | Poor solubility or permeability leads to variable exposure. | 1. Measure kinetic solubility and LogD. 2. Improve solubility through salt formation or formulation (e.g., amorphous solid dispersions). |
The diagram below outlines a logical workflow for troubleshooting and resolving metabolic instability, based on standard medicinal chemistry practices.
While detailed, step-by-step protocols were not found in the search results, the following key methodologies are referenced and can serve as a starting point for designing your experiments:
I hope this structured overview provides a solid foundation for your technical support materials. The lack of specific data on this compound's metabolic pathway highlights an area where primary literature or proprietary research would be particularly valuable.
What is the primary concern with CYP3A4 inhibition in drug development?
Inhibiting CYP3A4, a major drug-metabolizing enzyme, can cause unfavorable drug-drug interactions (DDIs), altering the metabolism of co-administered drugs and potentially leading to toxicity or reduced efficacy [1]. This is a common reason for drug withdrawal from the market [2].
Why would a research team focus on reducing CYP3A4 inhibition for a compound like SAR156497?
This compound is an exquisitely selective inhibitor of Aurora kinases, developed as a potential anticancer therapy [3]. While its kinase selectivity is well-documented, its potential to inhibit CYP enzymes was likely a key consideration during optimization. Reducing CYP inhibition helps:
The following guides outline standard methodologies for evaluating a compound's potential to inhibit CYP3A4.
Reversible inhibition occurs when the inhibitor directly binds to the enzyme's active site, competing with the substrate. This effect is immediate and concentration-dependent.
Detailed Protocol:
TDI is more concerning as the inhibitor is metabolized into a reactive intermediate that irreversibly inactivates the enzyme. This effect is time- and concentration-dependent and can last even after the drug is cleared.
Detailed Protocol:
The workflow below visualizes the key decision points for characterizing CYP3A4 inhibition.
| Tool/Method | Type | Application with this compound | Key Outputs |
|---|---|---|---|
| QSAR Models [2] [4] | Computational Prediction | Predict TDI/RI potential based on chemical structure. | Probability score; identifies structural alerts for MBI. |
| Structural Alerts [2] | Chemical Analysis | Identify functional groups in this compound known to cause MBI (e.g., acetylene). | List of high-risk moieties requiring experimental validation. |
| X-ray Crystallography [5] | Structural Biology | Visualize binding mode of this compound in CYP3A4 active site (if co-crystal is available). | Atomic-level interaction details to guide rational redesign. |
Scenario 1: Our lead compound shows strong TDI in assays. How can we proceed?
Scenario 2: In silico models give conflicting predictions about CYP3A4 inhibition risk.
Scenario 3: The compound is a potent TDI but is critical for primary target activity (e.g., Aurora kinase inhibition).
This compound is a tricyclic molecule identified as a potent and exquisitely selective inhibitor of all three Aurora kinases (A, B, and C) [1]. It was developed through the optimization of a novel series of tricyclic compounds [1].
The table below summarizes key quantitative data for this compound:
| Parameter | Description / Value |
|---|---|
| Primary Target | Aurora kinases A, B, and C [1] |
| Reported IC₅₀ Values | 0.6 nM to 75 nM (from cell-based assays) [1] |
| Reported EC₅₀ Value | 106 nM (from one assay) [1] |
| Structure Determinant | Co-crystal structure with human Aurora A kinase (PDB ID: 4UZD) reveals binding mode [1]. |
| Key Structural Moieties | - Ethyl ester group [1]
Q1: What is the structural basis for the selectivity of this compound? The exquisite selectivity of this compound is inferred from its mode of binding to the Aurora kinase domain [1]. Co-crystallization studies (e.g., PDB 4UZD) are crucial to visualize atomic-level interactions. The structure shows that the compound binds to the active site of Aurora A, and specific interactions with unique residues in Aurora kinases, compared to other kinases, likely explain its high selectivity [1]. To investigate this in your work, perform docking studies using the published crystal structure and run selectivity panels against a broad range of kinases.
Q2: Why might cellular potency (IC₅₀) vary significantly in different assays? The provided data shows IC₅₀ values ranging from 0.6 nM to 75 nM [1]. This variability is normal and can be influenced by several experimental factors:
Troubleshooting Guide: If you encounter high variability, ensure you are using a validated, cell-based assay like measuring phosphorylation of histone H3 (a substrate of Aurora B) as a robust pharmacodynamic marker. Consistently use the same well-characterized cell line and strictly control assay conditions.
Q3: How does the regulatory mechanism of Aurora A impact inhibitor efficacy? Aurora A is regulated by multifaceted allosteric mechanisms, including activation loop phosphorylation (T288) and binding to the activator protein Tpx2 [2]. These interactions cause structural changes that could influence how inhibitors access or bind to the kinase's active site. An understanding of these states is critical for interpreting data. An inhibitor's potency may differ depending on whether AurA is in a "Tpx2-bound" or "phosphorylated" state [2]. For consistent results, report and control the cellular context of the AurA pool you are studying.
The primary data for this compound comes from a 2015 study where its co-crystal structure with Aurora A was determined [1]. Below is a generalized workflow for such an experiment, which can serve as a reference for your own structural studies.
Generalized Protocol Outline:
Q1: What is the primary characteristic of the Aurora kinase inhibitor SAR156497? this compound is a novel, exquisitely selective small-molecule inhibitor that targets all three Aurora kinase paralogs: A, B, and C [1]. It was developed from a series of tricyclic molecules and has demonstrated efficacy in both in vitro and in vivo models, making it a candidate for anticancer therapy [1].
Q2: What are the key selectivity and binding features of this compound? The high selectivity of this compound is attributed to its unique mode of binding to the Aurora kinase proteins. Structural insights suggest that its binding interactions within the ATP-binding pocket of the kinases contribute to its exquisite selectivity profile, which helps minimize off-target effects [1].
Q3: Which other Aurora kinase inhibitors are in development, and how do they compare? The development landscape includes various inhibitors with differing selectivity profiles. The table below summarizes key inhibitors mentioned in the scientific literature.
| Inhibitor Name | Primary Target(s) | Reported Development Challenges |
|---|---|---|
| This compound | Aurora A, B, and C [1] | Information on specific clinical challenges is not publicly available. |
| Alisertib (MLN8237) | Aurora A [2] [3] | Limited efficacy in some cancers (e.g., Triple Negative Breast Cancer) due to PGCC enrichment leading to insensitivity [4]. Common toxicities include mucositis, neutropenia, and somnolence [2]. |
| Barasertib (AZD1152) | Aurora B [3] | Induces polyploidy; can lead to long-term proliferative potential loss in hyper-polyploid RB+p53 defective cells [5]. Frequent adverse events include febrile neutropenia and stomatitis [3]. |
| Danusertib | Aurora A, B, and C [2] | Neutropenia, hypertension, diarrhea, and fatigue are reported dose-limiting toxicities [2]. |
A central challenge in this field is the variable cellular response to inhibition, particularly the formation of polyploid giant cancer cells (PGCCs).
Q4: Aurora B inhibition in our experiments is causing massive polyploidy. Is this expected, and what is the long-term outcome? Yes, this is a well-documented and primary effect of Aurora B inhibition [5]. The long-term outcome, however, critically depends on the cellular genetic background:
Troubleshooting Guide:
Q5: Our cancer cell lines are developing insensitivity to Alisertib (Aurora A inhibitor). What is a potential mechanism and a combinatorial strategy? Research in Triple Negative Breast Cancer (TNBC) models shows that prolonged Alisertib treatment can enrich for Polyploid Giant Cancer Cells (PGCCs), which demonstrate reduced drug sensitivity and maintain replicative potential [4].
Proposed Experimental Protocol: Combination with Mifepristone
The following diagram illustrates the core mitotic functions of Aurora kinases and the primary consequences of their inhibition, which underlie many experimental observations.
Q6: What are the emerging strategies to improve Aurora kinase-targeted therapies? Future directions focus on overcoming the limitations of first-generation inhibitors [6]:
I hope this structured guide serves as a valuable resource for your technical support center. The field is advancing rapidly, particularly in understanding polyploidy and combinatorial approaches.
The following table summarizes the key characteristics of SAR156497 identified in the literature.
| Property | Description |
|---|---|
| Chemical Identity | Tricyclic molecule; (4S)-4-(2-fluorophenyl)-2,4,6,7,8,9-hexahydropyrazolo[3,4-b][1,7]naphthyridin-5-one [1] |
| Primary Target & Action | Potent and exquisitely selective inhibitor of Aurora kinases A, B, and C (pan-Aurora inhibitor) [2] [1] [3] |
| Documented Challenges | Metabolic instability (short half-life in mouse hepatic microsomes) [2]; CYP 3A4 inhibition [3] |
| Reported Solubility | Not explicitly stated in the available sources. |
Since direct solubility data is not available, here are some general strategies you can apply in your experiments, based on common practices in drug development.
Yes. The co-crystal structure of this compound bound to Aurora A (PDB ID: 4UZH) shows that the molecule has a largely planar, fused tricyclic core [1] [3]. While this structure is optimal for fitting into the ATP-binding pocket of the kinase, planar, aromatic systems often have a tendency for strong intermolecular stacking, which can lower aqueous solubility. This insight suggests that solubility could be a inherent challenge for this chemotype.
The following diagram outlines a logical workflow you can follow to diagnose and address solubility issues in your experiments.
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1256137-14-0 [1] [2] |
| Molecular Formula | C₂₇H₂₄N₄O₄ [1] [2] |
| Molecular Weight | 468.5 g/mol [1] [2] |
| Primary Target | Pan-Aurora Kinase Inhibitor (Aurora A, B, and C) [3] [4] [1] |
| Potency (IC₅₀) | Aurora A: 0.5 nM; Aurora B: 1 nM; Aurora C: 3 nM [1] |
| Key Advantage | Exquisitely selective for Aurora kinases with minimal off-target activity [3] [4] |
| Reported Stability Issue | Poor metabolic stability in mouse hepatic microsomes (Half-life: 7.5 minutes for a related compound) [4] |
Here are answers to frequently asked questions regarding the use of this compound in research.
Q1: How can I improve the poor metabolic stability of this compound or similar compounds? The search results indicate that metabolic instability is a known challenge. One study on a related, highly selective pan-Aurora inhibitor from the same chemical class reported a very short half-life in mouse hepatic microsomes [4]. To address this:
Q2: The cellular efficacy of my Aurora inhibitor is low. How was this compound's cellular activity confirmed? To verify on-target cellular activity, you can use well-established biomarker assays [4]:
Q3: How do I confirm that my compound is selective for Aurora kinases and not affecting other targets? this compound is noted for its high selectivity [3] [4]. To confirm selectivity for your compounds:
Below are detailed methodologies for critical experiments cited in the search results to help you characterize your Aurora kinase inhibitors.
Protocol 1: Biomarker Inhibition Assay in HCT116 Cells [4] This protocol measures the cellular potency of an Aurora inhibitor by monitoring the dephosphorylation of specific substrates.
Protocol 2: Cell Cycle Analysis by Flow Cytometry [4] This protocol assesses the phenotypic consequence of Aurora B inhibition, which is polyploidy.
Protocol 3: Metabolic Stability Assay in Hepatic Microsomes [4] This protocol is crucial for identifying stability issues early in development.
The following diagram illustrates the key experimental workflows for characterizing an Aurora kinase inhibitor like this compound and the central challenge of metabolic stability.
This compound is identified as a novel, exquisitely selective inhibitor that targets Aurora A, B, and C kinases. It was discovered from a series of tricyclic molecules and has demonstrated efficacy in both in vitro and in vivo models [1].
The table below summarizes its key characteristics:
| Feature | Description |
|---|---|
| Chemical Series | Novel tricyclic molecules [1] |
| Primary Target | Pan-Aurora kinase inhibitor (AURKA, AURKB, AURKC) [1] |
| Key Characteristic | Exquisitely selective for Aurora kinases [1] |
| Reported Efficacy | In vitro and in vivo efficacy [1] |
| Development Status | Preclinical (as of the 2015 publication) [1] |
While specific data on this compound modifications is not available, the following general approaches are widely used in oncology drug development to optimize compounds like kinase inhibitors.
Structural Binding Insights: The selectivity of this compound is partly explained by its unique mode of binding to the target Aurora kinases [1]. Further optimization would involve using techniques like X-ray crystallography to obtain detailed structural data of the inhibitor bound to its kinase target, guiding rational design to improve affinity and selectivity.
Computational Screening and Multi-Target Profiling: Computational methods can identify new scaffolds and optimize existing ones. The workflow below illustrates a structure-based approach for identifying and validating kinase inhibitors.
This process involves screening large compound libraries against kinase structures, followed by molecular dynamics simulations to assess complex stability, and finally in vitro validation in cancerous cell lines [2] [3]. Given the robustness of cancer signaling networks, developing multi-target agents is a key strategy to improve efficacy and overcome resistance [2].
Why can't I find detailed modification protocols for this compound? Specific structural data and detailed synthetic pathways for lead compounds are often considered proprietary intellectual property by pharmaceutical companies and are typically not disclosed in published articles. The primary literature, such as the 2015 paper, usually reports high-level findings (e.g., "a novel series of tricyclic molecules" and "exquisitely selective" properties) without providing the full chemical blueprint [1].
What are the key pathways for validating an Aurora kinase inhibitor? Aurora kinase A (AURKA) is involved in critical oncogenic pathways. The diagram below outlines its role and the effects of its inhibition.
Validating a modified this compound compound should demonstrate its effectiveness in disrupting these processes [5] [6].
This compound is recognized in the literature as an exquisitely selective pan-Aurora kinase inhibitor, meaning it potently inhibits Aurora A, B, and C kinases with minimal off-target effects [1] [2] [3].
The table below summarizes its key biochemical and cellular activity data:
| Parameter | Description / Value |
|---|---|
| Inhibitor Type | Pan-Aurora (A, B, and C) [2] |
| Reported IC₅₀ (Biochemical) | Aurora A: 0.6 nM; Aurora B: 1 nM; Aurora C: 3 nM [3] |
| Cellular Activity (HCT116 cells) | IC₅₀ (cell viability): 3.7 µM [1] |
| Key Characteristic | Exceptional kinome-wide selectivity, making it a valuable tool compound [1] |
A 2017 study provides a direct, experimental comparison between this compound and two newer pyrimido-benzodiazipinone-based inhibitors, referred to as Compound 1 and Compound 2 [1]. The following table collates the quantitative data from this study, which used identical experimental protocols to ensure a fair comparison.
| Parameter | This compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Cellular Target Engagement (IC₅₀ in HCT116 cells) | |||
| - Aurora A autophosphorylation | > 40 nM [1] | < 40 nM [1] | < 40 nM [1] |
| - Histone H3 phosphorylation (Aurora B marker) | > 40 nM [1] | < 40 nM [1] | < 40 nM [1] |
| Cytotoxicity (IC₅₀ - Cell Viability) | |||
| - HCT116 (Colorectal cancer) | 3.7 µM [1] | 0.84 µM [1] | ~0.1 µM (plateaued at 50% viability) [1] |
| - HeLa (Cervical cancer) | 6.0 nM [1] | < 1.0 nM [1] | < 1.0 nM [1] |
| Selectivity | Exquisitely selective [3] | Highly selective; minimal off-targets besides PLK4 (IC₅₀ = 43 nM) [1] | Highly selective; minimal off-targets besides PLK4 (IC₅₀ = 82 nM) [1] |
| Key Findings | Used as a selective control in the study. Showed expected phenotype of polyploidy (4N DNA accumulation) [1]. | Improved cellular potency over this compound in most cell lines tested. Showed polyploidy phenotype [1]. | Similar cellular potency to Compound 1. Induced cell cycle arrest in some lines. Showed polyploidy phenotype [1]. |
The comparative data in the table above was generated using the following standard experimental protocols [1]:
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for proper cell division, regulating processes like centrosome maturation, spindle assembly, and chromosome segregation [4] [5]. Their overexpression is frequently linked to various cancers [6] [5]. Most Aurora kinase inhibitors, including this compound and the compounds discussed, work by competitively binding to the ATP-binding site of the kinases, blocking their activity [1] [7].
The following diagram illustrates the cellular process of mitosis and where Aurora kinases act, which is disrupted by inhibitor compounds.
This compound is documented as an "exquisitely selective" pan-Aurora kinase inhibitor, meaning it potently inhibits Aurora A, B, and C isoforms with minimal off-target activity [1] [2]. The tables below summarize its key performance data.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target / Effect | Result | Context / Comparison |
|---|---|---|---|
| Biochemical IC₅₀ | Aurora A | 0.6 nM [1] | - |
| Biochemical IC₅₀ | Aurora B | 1 nM [1] | - |
| Biochemical IC₅₀ | Aurora C | 3 nM [1] | - |
| Cellular IC₅₀ (Viability) | HeLa cells | 6.0 ± 1.5 nM [2] | Control in a comparative study |
| Cellular IC₅₀ (Viability) | HCT116 cells | 3700 ± 2000 nM [2] | Control in a comparative study; less potent than newer compounds |
| Cellular Biomarker | Histone H3 phosphorylation | Inhibition at <40 nM [2] | Indicates cellular Aurora B inhibition |
| Cellular Biomarker | Aurora A autophosphorylation | Inhibition at <40 nM [2] | Indicates cellular Aurora A inhibition |
Table 2: Selectivity and In Vivo Efficacy
| Category | Detail | Findings |
|---|---|---|
| Kinome Selectivity | Profiling against 468 kinases | "Exquisitely selective" with minimal off-target activity [1] [2]. |
| Notable Off-target | PLK4 | Moderate inhibition (IC₅₀ of 43 nM for a related compound) [2]. |
| In Vivo Efficacy | HCT116 Xenograft Models | Significant efficacy; reduced tumor growth and target phosphorylation [1]. |
| Therapeutic Window | - | Narrow in colon adenocarcinoma models [2]. |
The data in the tables above were generated using standard and validated experimental protocols in drug discovery.
The high selectivity of this compound is attributed to its unique binding mode with the Aurora kinases [1]. The diagram below illustrates the key structural interactions.
The diagram shows that this compound's selectivity arises from a combination of factors [1] [2]:
The following diagram and table place this compound's performance in context with other reported inhibitors.
Table 3: Comparison with Other Reported Aurora Inhibitors
| Inhibitor | Selectivity Profile | Key Characteristics & Contextual Notes |
|---|---|---|
| This compound | Exquisitely selective pan-Aurora [1] [2] | Tool compound; narrow therapeutic window in vivo [2]. |
| Compound 1/2 (from [2]) | Highly selective pan-Aurora [2] | Newer analogs; superior cellular potency vs. This compound in some lines; poor metabolic stability [2]. |
| Clinical Candidates (e.g., Alisertib) | Often multi-targeted or isoform-specific [1] [2] | Polypharmacology may contribute to efficacy but complicates understanding Aurora-specific effects [2]. |
The diagram above outlines the discovery workflow for a newer class of selective inhibitors, which were subsequently benchmarked against this compound [2]. This study revealed that while This compound remains a gold standard for selectivity, newer compounds can show improved cellular potency in certain assays [2].
The primary data comes from a 2017 study that included this compound as a reference control compound. The experiments were conducted in the HCT116 colon carcinoma cell line [1].
The table below summarizes the key quantitative findings from this study:
| Assay Type | Experimental Measure | This compound Result | Context & Comparison |
|---|---|---|---|
| Biochemical Assay | Pan-Aurora Kinase Inhibition (IC50) | Not explicitly stated for this compound in text | Described as a highly selective pan-Aurora inhibitor used as a control [1]. |
| Cellular Activity | Inhibition of Aurora B (pHH3 S10) in HCT116 cells | ~40-50 nM (estimated from graph) | Inhibited histone H3 phosphorylation, a biomarker of Aurora B activity [1]. |
| Cell Viability (Cytotoxicity) | IC50 in HCT116 cells | 3700 ± 2000 nM | Measured via Cell Titer Glo assay after 72-hour treatment [1]. |
| Cell Cycle Analysis | Phenotypic Outcome in HCT116 cells | Induced polyploidy (>4N DNA content) | Treated with 500 nM for 48 hours; consistent with cellular Aurora B inhibition and failed cytokinesis [1]. |
The study provided details on the key methodologies used to generate the above data [1]:
This compound is a highly selective pan-Aurora kinase inhibitor, meaning it inhibits Aurora A, B, and C kinases with high specificity and minimal off-target activity [1]. The following diagram illustrates the mechanism by which its inhibition leads to the observed cellular effects in models like HCT116.
It is important to interpret the data with the following context:
| Inhibitor Name | Primary Target(s) | Key Biochemical Potency (IC₅₀) | Development Status (as of search results) | Notable Characteristics |
|---|
| Alisertib (MLN8237) | Selective Aurora A inhibitor | Aurora A: 1.2 nM [1] >200-fold selectivity over Aurora B [1] | Phase 3 completed; multiple Phase 2 trials in various solid tumors and hematologic cancers [2] [3] | - Associated with significant hematologic and gastrointestinal toxicities [4].
The data in the table above is derived from standard preclinical experimental protocols. Here's a breakdown of the key methodologies used to generate this type of data:
Aurora kinases are crucial for cell division. Inhibiting them disrupts mitosis and triggers cell death. While all three compounds inhibit Aurora kinases, their specific targets lead to overlapping yet distinct cellular effects, as illustrated below.
Beyond these core mitotic effects, Aurora kinase inhibitors can influence broader cancer signaling pathways. For instance, research indicates that Danusertib can also inhibit epithelial-to-mesenchymal transition (EMT), a process linked to cancer metastasis, by modulating the PI3K/Akt/mTOR signaling pathway [6].
The selectivity of this compound arises from specific interactions within the Aurora kinase ATP-binding pocket. Co-crystal structures with Aurora A (PDB IDs: 4UZD, 4UYN, 4UZH) reveal key interactions [1] [2] [3]:
The table below summarizes how this compound compares with other inhibitors, highlighting its pan-Aurora inhibition and high selectivity.
| Inhibitor | Primary Target(s) | Reported IC₅₀ / Kd Values | Key Characteristics | Cellular Activity (Example) |
|---|---|---|---|---|
| This compound | Pan-Aurora (A, B, C) [2] [5] | Aurora A: 0.6 nM [5] | Exquisitely selective; binds DFG-out conformation; interacts with Gln185 [4] [5]. | Inhibits Histone H3 phosphorylation (Aurora B marker) in HCT116 cells [4]. |
| Compound 2 (Pyrimido-benzodiazipinone) | Pan-Aurora (A, B, C) [4] | IC₅₀ provided in cellular assays [4] | Highly selective; minimal off-target activity (except PLK4); binds DFG-out conformation [4]. | Inhibits Aurora A autophosphorylation and Histone H3 phosphorylation in HCT116 cells <40 nM [4]. |
| Alisertib (MLN8237) | Aurora A-selective [4] [6] | N/A in provided data | Aurora A-specific inhibitor; distinct binding mode compared to pan-inhibitors [4]. | N/A in provided data |
| Deschloro-Chlorotricin (DCCT) | Aurora A [6] | N/A in provided data | Natural compound identified via virtual screening; inhibits AURKA expression [6]. | Induces G2/M arrest and inhibits MM cell lines (IC₅₀ 0.01-0.12 μM) [6]. |
Key experiments characterizing this compound and other inhibitors include co-crystallography and cellular phenotypic assays.
1. Co-Crystallography for Structural Insights
2. Cellular Kinase Activity and Phenotypic Assays
The experimental workflow below illustrates how these methods are applied in practice to characterize an Aurora kinase inhibitor from in vitro testing to mechanistic insights.
This compound represents a valuable tool for research due to its exquisite selectivity, which minimizes off-target effects that can confound experimental results [4] [2]. Its well-characterized binding mode to the DFG-out conformation offers a structural blueprint for designing novel selective kinase inhibitors [1] [5].
This compound is identified in the literature as a highly selective, cell-permeable pan-Aurora kinase inhibitor used as a control compound in research [1]. The available data primarily concerns its efficacy in a general "colon adenocarcinoma" xenograft model, not specifically HCT116.
The table below summarizes the key in vivo findings for this compound:
| Parameter | Reported Data |
|---|---|
| Efficacy Model | Colon adenocarcinoma xenografts (unspecified cell line) [1] |
| In Vivo Anti-tumor Activity | Demonstrated efficacy [1] |
| Therapeutic Window | Characterized as narrow [1] |
| Cellular IC₅₀ (HeLa cells) | < 10 nM [1] |
| Cellular IC₅₀ (HCT116 cells) | 3700 ± 2000 nM [1] |
The search results provide context on how such xenograft studies are typically conducted, which helps in understanding the potential experimental design for this compound.
The following diagram illustrates the role of Aurora kinases in the cell cycle and the mechanism of its inhibitors:
For a more comprehensive comparison, the search results also describe another potent and selective pan-Aurora inhibitor, simply referred to as "compound 1" in one study [1]. The data for this compound is more detailed and includes results in HCT116 xenografts.
The table below compares the profiles of this compound and "compound 1" based on the available data:
| Parameter | This compound | Compound 1 (from search results) |
|---|---|---|
| Aurora A Cellular IC₅₀ | Not specified | < 40 nM [1] |
| Aurora B Cellular IC₅₀ | Not specified | < 40 nM [1] |
| Cellular IC₅₀ (HeLa) | < 10 nM [1] | < 1 nM [1] |
| Cellular IC₅₀ (HCT116) | 3700 ± 2000 nM [1] | 840 ± 240 nM [1] |
| Kinome Selectivity | Described as "exquisitely selective" [1] | "Highly selective" with minimal off-target activity (except PLK4) [1] |
| In Vivo Metabolic Stability | Not specified | Modest stability in mouse hepatic microsomes [1] |
The high cellular IC₅₀ of this compound in HCT116 cells suggests this particular cell line might be less sensitive to this compound compared to others like HeLa cells [1]. This variability is common in cancer research, as different cell lines have unique genetic backgrounds.
The narrow therapeutic window noted for this compound is a significant finding [1]. It indicates that the effective dose is close to the toxic dose, which is a common challenge in oncology drug development and often a reason why promising compounds may not advance to clinical trials.
The table below summarizes the key experimental data for this compound, which is characterized as an exquisitely selective inhibitor of Aurora kinases A, B, and C [1] [2] [3].
| Parameter | Experimental Data for this compound | Context & Comparison |
|---|---|---|
| Biochemical IC₅₀ (Aurora A) | 9.8 μM (9,800 nM) [1] | Measured via a crystallography-based binding assay (PDB: 4UZH). This value reflects binding affinity in a purified enzyme system [1]. |
| Cellular IC₅₀ (p-Histone H3) | < 40 nM [2] | Inhibition of Aurora B activity in HCT116 cells (measured by phosphorylation of its biomarker, histone H3). |
| Cellular IC₅₀ (Aurora A auto-p) | < 40 nM [2] | Inhibition of Aurora A autophosphorylation in HCT116 cells. |
| Cytotoxicity (HeLa) | 6.0 nM [2] | Cell viability IC₅₀ in a highly sensitive cancer cell line. |
| Cytotoxicity (HCT116) | 3.7 μM [2] | Cell viability IC₅₀ in a colon cancer cell line. |
| Selectivity (KINOMEscan) | Exquisitely selective for Aurora A, B, C; minimal off-targets [2] | Profiling against 468 kinases showed only moderate off-target activity against PLK4 (Polo-like kinase 4) [2]. |
The following table places this compound's performance in context with other inhibitors discussed in the literature, highlighting its standout feature of exceptional selectivity.
| Inhibitor Name | Reported IC₅₀ / Activity | Key Characteristics & Comparison to this compound |
|---|---|---|
| This compound | See data above. | Key Advantage: "Exquisitely selective" pan-Aurora inhibitor. Limitation: Narrow therapeutic window in vivo [2]. |
| Compound 1 & 2 (from [2]) | Cellular Aur A/B inhibition: < 40 nM [2] | Similar cellular potency to this compound, but with even improved kinome-wide selectivity and more potent cytotoxicity in some cell lines (e.g., HCT116 IC₅₀ of 840 nM for Compound 1) [2]. |
| Alisertib (MLN8237) | AURKA IC₅₀ = 1.2 nM [4] | An example of a selective Aurora A inhibitor (not pan-Aurora), currently in clinical trials [4]. |
| Barasertib (AZD1152) | AURKB IC₅₀ = 0.37 nM [4] | An example of a selective Aurora B inhibitor (not pan-Aurora), currently in clinical trials [4]. |
The data for this compound was generated using standard and rigorous methodologies in drug discovery:
To understand the cellular effects of this compound, it's helpful to know the normal functions of its target kinases. The diagram below illustrates the central role of Aurora kinases in cell division.
Aurora kinases A and B have distinct but coordinated roles in mitosis. Aurora A regulates centrosome maturation and mitotic spindle assembly, while Aurora B, as part of the Chromosomal Passenger Complex, is essential for the spindle assembly checkpoint and cytokinesis [2] [5] [4]. By inhibiting both, this compound disrupts multiple stages of cell division, leading to the observed cellular outcomes of cell cycle arrest and programmed cell death.